molecular formula C7H7N3S B3153754 4-(thiophen-2-yl)-1H-imidazol-2-amine CAS No. 76507-19-2

4-(thiophen-2-yl)-1H-imidazol-2-amine

Cat. No.: B3153754
CAS No.: 76507-19-2
M. Wt: 165.22 g/mol
InChI Key: BZNSLDJQLYGLGH-UHFFFAOYSA-N
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Description

The compound “4-(thiophen-2-yl)-1H-imidazol-2-amine” is a heterocyclic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Anticancer Applications

  • Microtubule Destabilization in Cancer Cells: 1-(4-Phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, a derivative, has shown significant potential in anticancer research. It demonstrated cytotoxicity against human cancer cells by inhibiting tubulin polymerization, interacting with colchicine-binding sites of tubulins, causing cell cycle arrest, and disrupting the microtubule structure in cancer cells. Moreover, it inhibited the proliferation of cancer cells in human gastric and colorectal tumors and prolonged the lifespans of leukemia mice models (Li et al., 2012).
  • Synthesis of Benzimidazole–Thiazole Derivatives: Another study synthesized derivatives of 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine and evaluated their cytotoxic activity against different cancer cell lines. Some derivatives showed promising anticancer activity, highlighting the potential of these compounds in cancer therapy (Nofal et al., 2014).

Antimicrobial Applications

  • Antibacterial and Antifungal Activities: A study synthesized novel derivatives of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited significant antibacterial and antifungal activities against various clinical isolates, comparable to standard treatments (Reddy & Reddy, 2010).

Polymerization Applications

  • Photoinitiators for Polymerizations: Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light. These derivatives exhibit high polymerization efficiencies under air and overcome oxygen inhibition, making them valuable in the field of material sciences (Zhang et al., 2015).

Therapeutic Agent Development

  • Bis-Benzimidazole as Anticancer Agent: Research into bis-benzimidazole derivatives clubbed with primary amine and aromatic aldehydes showed notable anticancer activity and were predicted to be orally active molecules following Lipinski's rule. This study highlights the potential of these compounds in anticancer drug development (Rashid, 2020).

Sorption and Photocatalytic Properties

  • Metal-Organic Frameworks: Metal-organic frameworks based on tris(4-(1H-imidazol-1-yl)phenyl)amine ligand have shown highly selective adsorption of small hydrocarbons and photocatalytic properties. These frameworks are significant for environmental and material applications (Fu, Kang, & Zhang, 2014).

Future Directions

The future directions for the study of “4-(thiophen-2-yl)-1H-imidazol-2-amine” and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities. Additionally, their potential applications in the development of new drugs or materials could be investigated .

Properties

IUPAC Name

5-thiophen-2-yl-1H-imidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNSLDJQLYGLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299101
Record name 5-(2-Thienyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76507-19-2
Record name 5-(2-Thienyl)-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76507-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Thienyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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